Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)
Overview
Description
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) is a bioactive chemical.
Biological Activity
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI), commonly known as alpha-Cumyl alcohol , is an organic compound with the molecular formula and a molecular weight of 136.1910 g/mol. This compound features a benzene ring substituted with a hydroxymethyl group and two isopropyl groups, classifying it as a tertiary alcohol. Its unique structure contributes to its biological activities, making it a subject of interest in pharmacological research.
The chemical structure of benzenemethanol can be represented as follows:
- IUPAC Name : Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)
- CAS Registry Number : 617-94-7
- Molecular Weight : 136.1910 g/mol
Structural Features
Feature | Description |
---|---|
Hydroxymethyl Group | Enhances nucleophilicity |
Isopropyl Groups | Contributes to distinct physical and chemical properties |
Biological Activities
Research indicates that benzenemethanol exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds similar to benzenemethanol possess antimicrobial effects, suggesting potential applications in developing antimicrobial agents.
- Fragrance and Flavoring Agent : Due to its pleasant aroma, benzenemethanol is utilized in the fragrance industry. It has been noted for its role in enhancing the longevity of fragrance profiles in compositions when combined with specific non-odorous fragrance modulators .
- Potential Therapeutic Uses : Although direct therapeutic applications are still under investigation, its structural similarities to other biologically active compounds indicate possible pharmacological benefits.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Benzenemethanol shares structural similarities with several other compounds, which can provide context for its biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Phenylpropan-2-ol | C9H12O | Commonly used as a solvent; similar structure |
Benzyl alcohol | C7H8O | Widely used in cosmetics; lacks alkyl substituents |
α-Cumene | C10H14 | Used in polymer production; contains similar isopropyl groups |
1-Hydroxycumene | C10H12O | Hydroxyl derivative; potential applications in fragrances |
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFSLINNKUVOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164034 | |
Record name | Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14860-89-0 | |
Record name | α,α-Dimethyl-3-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14860-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha,alpha-dimethyl-m-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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